molecular formula C6H11ClO5 B11829037 3-Chloro-3-deoxyallose

3-Chloro-3-deoxyallose

Cat. No.: B11829037
M. Wt: 198.60 g/mol
InChI Key: JWYWFHQMFHJVRH-BGPJRJDNSA-N
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Description

3-Chloro-3-deoxyallose is a chlorinated derivative of the sugar allose This compound is characterized by the substitution of a hydroxyl group with a chlorine atom at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-deoxyallose typically involves the chlorination of allose. One common method is the reaction of allose with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-deoxyallose undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, amines, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of 3-deoxyallose derivatives.

    Oxidation: Formation of 3-chloro-3-deoxyallulose.

    Reduction: Formation of 3-chloro-3-deoxyallitol.

Scientific Research Applications

3-Chloro-3-deoxyallose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-3-deoxyallose involves its interaction with specific molecular targets. The chlorine atom at the third carbon position can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-deoxyglucose: Similar structure but derived from glucose.

    3-Chloro-3-deoxymannose: Similar structure but derived from mannose.

    3-Chloro-3-deoxygalactose: Similar structure but derived from galactose.

Uniqueness

3-Chloro-3-deoxyallose is unique due to its specific structural configuration and the presence of the chlorine atom at the third carbon position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

IUPAC Name

(2S,3R,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1

InChI Key

JWYWFHQMFHJVRH-BGPJRJDNSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)Cl)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)Cl)O)O)O

Origin of Product

United States

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